molecular formula C17H26ClN3O3 B4727453 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4727453
M. Wt: 355.9 g/mol
InChI Key: WYZTUPJERYKPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as BDMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDMC belongs to the class of piperazinecarboxamide compounds and has been studied for its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor growth and invasion. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, this compound has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide in scientific research is that it is a synthetic compound that can be easily synthesized in the laboratory. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.

Future Directions

There are many potential future directions for research on 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additional studies are needed to determine the safety and efficacy of this compound in animal models of these diseases. Overall, this compound represents a promising candidate for further development as a therapeutic agent in a variety of disease states.

Scientific Research Applications

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been studied for its effects on the central nervous system and its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-4-5-6-20-7-9-21(10-8-20)17(22)19-14-11-13(18)15(23-2)12-16(14)24-3/h11-12H,4-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZTUPJERYKPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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